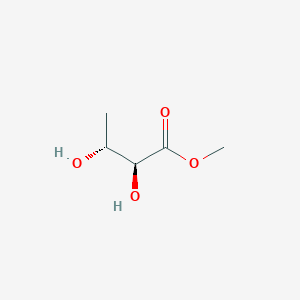

Methyl (2S,3R)-2,3-dihydroxybutanoate

Description

Properties

CAS No. |

38410-83-2 |

|---|---|

Molecular Formula |

C5H10O4 |

Molecular Weight |

134.13 g/mol |

IUPAC Name |

methyl (2S,3R)-2,3-dihydroxybutanoate |

InChI |

InChI=1S/C5H10O4/c1-3(6)4(7)5(8)9-2/h3-4,6-7H,1-2H3/t3-,4+/m1/s1 |

InChI Key |

WSWXGWWRXBEESI-DMTCNVIQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)O)O |

Canonical SMILES |

CC(C(C(=O)OC)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S,3R)-2,3-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (2S,3R)-2,3-dihydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors, for example, have been shown to enhance the efficiency and sustainability of esterification processes .

Chemical Reactions Analysis

Stereoselective Oxidation and Reduction

The vicinal diol structure enables controlled redox transformations:

-

Oxidation : Treatment with sodium hypochlorite (NaClO) and catalytic TEMPO selectively oxidizes the secondary alcohol to a ketone, forming methyl (2S)-2-hydroxy-3-oxobutanoate. This intermediate is pivotal for subsequent stereochemical inversions .

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone back to a diol, favoring anti-diastereoselectivity (dr > 3:1) under non-chelating conditions. Chelating agents like Mg(ClO₄)₂ shift selectivity toward syn-diols .

Table 1: Redox Reaction Outcomes

| Reaction Type | Conditions | Major Product (Configuration) | Yield | Selectivity (dr) |

|---|---|---|---|---|

| Oxidation | NaClO, TEMPO, 0°C → 23°C | (2S)-3-Ketobutanoate | 85% | N/A |

| Reduction | NaBH₄, Et₂O/MeOH, 0°C | (2S,3R)-Diol (anti) | 90% | 3:1 |

| Reduction | NaBH₄, Mg(ClO₄)₂, THF | (2S,3S)-Diol (syn) | 78% | 2:1 |

Epoxidation via Tosylation and Displacement

The diol undergoes epoxidation through a two-step sequence:

Key Data :

Chemoenzymatic Epimerization

Enzymatic methods enable stereodivergent synthesis:

-

Lipase-Catalyzed Kinetic Resolution : Lipase CAL-B selectively hydrolyzes esters of (2S,3R)-diols, enriching enantiopure (2S,3R)-dihydroxybutanoate (ee > 95%) .

-

Baker’s Yeast Reduction : Reduces α-keto esters to syn-diols with high enantioselectivity (ee > 90%) .

Table 2: Enzymatic Reaction Performance

| Enzyme/Organism | Substrate | Product (Configuration) | ee | Yield |

|---|---|---|---|---|

| Lipase CAL-B | Racemic diol ester | (2S,3R)-Diol | >95% | 45% |

| Baker’s Yeast | (2S)-α-Keto ester | (2S,3S)-Diol (syn) | >90% | 90% |

Asymmetric Dihydroxylation

Sharpless asymmetric dihydroxylation (AD) protocols using OsO₄ and chiral ligands yield enantiopure diols:

-

Catalytic System : (DHQ)₂AQN ligand with K₃Fe(CN)₆ as a co-oxidant achieves >95% ee for (2R,3S)-diol derivatives .

-

Scalability : Demonstrated on 0.1-mol scales with 81% isolated yield .

Optimized Conditions :

Esterification and Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., benzyl alcohol) under acidic or enzymatic conditions:

-

Acid-Catalyzed : HCl in ethanol converts methyl ester to ethyl ester (yield: 92%) .

-

Enzymatic : Lipases selectively acylate primary alcohols, preserving stereochemistry .

Example :

Scientific Research Applications

Methyl (2S,3R)-2,3-dihydroxybutanoate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2S,3R)-2,3-dihydroxybutanoate exerts its effects involves interactions with specific molecular targets. For example, it may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the interconversion between alcohols and aldehydes or ketones . The pathways involved often include redox reactions and the transfer of hydride ions.

Comparison with Similar Compounds

Methyl (3S)-3,4-Dihydroxybutanoate

Structural Differences :

Physical Properties :

Amino-Substituted Methyl Esters (e.g., Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate)

Structural Differences :

Methyl (S)-2-(Ethylamino)-3,3-Dimethylbutanoate Hydrochloride

Structural Differences :

- Contains an ethylamino group at C2 and a dimethyl group at C3, resulting in a bulkier, less polar structure compared to the dihydroxy target compound .

Comparative Analysis Table

| Property | Methyl (2S,3R)-2,3-Dihydroxybutanoate | Methyl (3S)-3,4-Dihydroxybutanoate | Amino-Substituted Methyl Esters |

|---|---|---|---|

| Functional Groups | C2/C3 hydroxyl | C3/C4 hydroxyl | C2 amino, C3 alkyl/fluoroalkyl |

| Stereochemical Complexity | High (two chiral centers) | High (one chiral center) | Moderate (one chiral center) |

| Synthesis Method | Likely dihydroxylation or enzymatic routes | Multi-step chiral synthesis | Alkylation/condensation reactions |

| Key Applications | Chiral synthons, pharmaceuticals | Antibiotics, biodegradable polymers | Peptidomimetics, protease inhibitors |

| Storage Conditions | Likely requires low temperatures* | -20°C (freezer) | Room temperature (stable salts) |

*Inferred based on analogous dihydroxy esters .

Research Findings and Challenges

- Stereochemical Purity : Both dihydroxy esters require advanced techniques (e.g., X-ray crystallography or chiral HPLC) to confirm configurations, as seen in related compounds .

- Stability Issues: Hydroxyl-rich compounds like this compound may face oxidation risks, necessitating inert storage conditions, whereas amino esters are more stable but require acid handling .

- Industry Trends: Growing demand for chiral intermediates in drug development favors dihydroxy esters, while amino-substituted variants remain niche for targeted therapies .

Q & A

Q. What are optimized synthetic routes for Methyl (2S,3R)-2,3-dihydroxybutanoate, and how do reaction conditions influence stereochemical outcomes?

Answer: Synthesis often involves stereoselective hydroxylation or chiral auxiliary strategies. For example, similar methyl esters (e.g., Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate) are synthesized via diastereomeric intermediate bromination, with stereochemical control achieved using chiral catalysts or protecting groups (e.g., tert-butoxycarbonyl) . Key parameters include solvent choice (e.g., THF for solubility), temperature (e.g., 60°C for amination reactions), and base selection (e.g., DIEA for deprotonation) to minimize racemization . Purification via reverse-phase C18 chromatography (acetonitrile/water gradients) is critical for isolating enantiomerically pure products .

Q. How can researchers validate the enantiomeric purity of this compound?

Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is standard. NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can confirm stereochemistry . For example, diastereomeric splitting in ¹H-NMR (δ 1.17–1.27 ppm for methyl groups) distinguishes (2S,3R) from (2R,3S) isomers .

Q. What are common pitfalls in characterizing this compound via LCMS and NMR?

Answer:

- LCMS: Hydroxy groups may cause poor ionization; derivatization (e.g., silylation) improves sensitivity. Contradictions in retention times can arise from column aging or mobile-phase pH variations .

- NMR: Hygroscopicity leads to water peaks in DMSO-d₆. Assigning hydroxy protons requires COSY or HSQC to resolve coupling patterns (e.g., δ 4.05–4.10 ppm for diastereotopic protons) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic acyl substitution?

Answer: The β-hydroxy group stabilizes transition states via hydrogen bonding, enhancing reactivity toward amines or alcohols. Steric hindrance from the 2-methyl group slows reactions at the α-position. Computational studies (DFT) predict activation energies for competing pathways, validated by kinetic experiments . For example, bromination at C4 (vs. C2) in related esters is favored due to hyperconjugative stabilization .

Q. What strategies resolve contradictions in spectroscopic data for diastereomeric byproducts?

Answer:

- X-ray crystallography provides unambiguous stereochemical assignments, especially for crystalline derivatives (e.g., hydrochloride salts) .

- Variable-temperature NMR reduces signal overlap caused by conformational exchange. For example, coalescence temperatures near –30°C can resolve diastereomeric splitting .

- Isotopic labeling (e.g., ¹³C at C2/C3) tracks stereochemical integrity during reactions .

Q. How can computational modeling predict degradation pathways of this compound under acidic/basic conditions?

Answer: Density Functional Theory (DFT) simulations identify low-energy pathways:

Q. What methodologies ensure scalable synthesis while maintaining stereochemical fidelity?

Answer:

- Continuous-flow reactors minimize racemization by reducing residence times at high temperatures .

- Enzymatic catalysis (e.g., lipases for esterification) offers high enantioselectivity. For example, Candida antarctica lipase B selectively acylates (2S,3R) isomers .

- In-situ monitoring (e.g., FTIR or Raman) tracks reaction progress and detects intermediates .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.